molecular formula C10H11F4N B7978423 1-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-amine

1-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B7978423
M. Wt: 221.19 g/mol
InChI Key: DCPVKNOMQGBFBW-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-amine is an organic compound featuring a trifluoromethyl group and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-amine typically involves the introduction of the trifluoromethyl group and the fluoro substituent onto a phenyl ring, followed by the formation of the propan-1-amine moiety. One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

  • 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine
  • 1-(4-Fluoro-3-(trifluoromethyl)phenyl)butan-1-amine
  • 1-(4-Fluoro-3-(trifluoromethyl)phenyl)methanamine

Comparison: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-1-amine is unique due to its specific combination of a trifluoromethyl group and a fluoro-substituted phenyl ring, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .

Properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPVKNOMQGBFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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